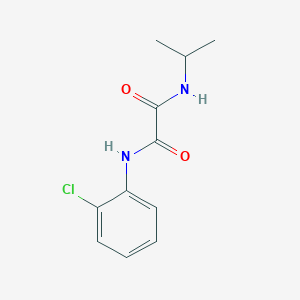
N-(2-chlorophenyl)-N'-isopropylethanediamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-isopropylethanediamide, commonly known as clomipramine, is a tricyclic antidepressant drug that is used to treat various mental health disorders. It was first synthesized in the 1960s and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of clomipramine is complex and involves multiple targets in the central nervous system. It primarily acts as a serotonin-norepinephrine reuptake inhibitor, blocking the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. It also acts as an antagonist at various receptors, including alpha-adrenergic, histamine, and muscarinic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of clomipramine are wide-ranging and include modulation of neurotransmitter release, receptor binding, and ion channel activity. It has been shown to increase the availability of serotonin and norepinephrine in the synaptic cleft, leading to an increase in mood and a reduction in anxiety and depression symptoms. It also has effects on various other neurotransmitter systems, including dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Clomipramine has several advantages as a tool for scientific research. It has a well-established mechanism of action and has been extensively studied for its effects on the central nervous system. It is also readily available and relatively inexpensive. However, there are also several limitations to its use. It has a narrow therapeutic window and can cause significant side effects at high doses. It also has a long half-life, which can make it difficult to control the duration and intensity of its effects.
Zukünftige Richtungen
There are several potential future directions for research involving clomipramine. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects and reduce side effects. Another area of interest is its potential use in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to better understand its effects on various neurotransmitter systems and receptor subtypes, which could lead to the development of more targeted and effective treatments for mental health disorders.
Wissenschaftliche Forschungsanwendungen
Clomipramine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including modulation of neurotransmitter release, receptor binding, and ion channel activity. These effects make it a valuable tool for studying the underlying mechanisms of various mental health disorders, such as depression, anxiety, and obsessive-compulsive disorder.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(2)13-10(15)11(16)14-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFUEGSXQYQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



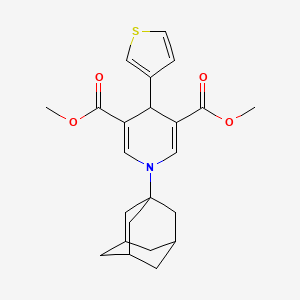
![N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3984903.png)

![ethyl 6-{4-[(ethoxycarbonyl)oxy]-3-methoxyphenyl}-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3984916.png)
![2-(2,2-dimethylpropanoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3984928.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3984933.png)
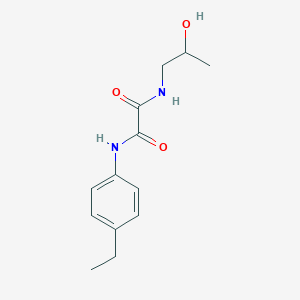
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B3984950.png)

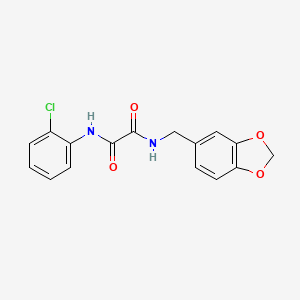
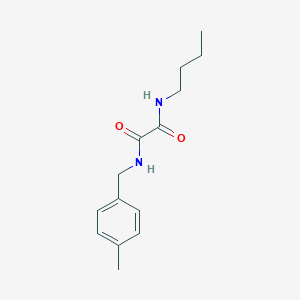
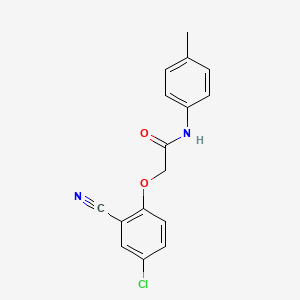
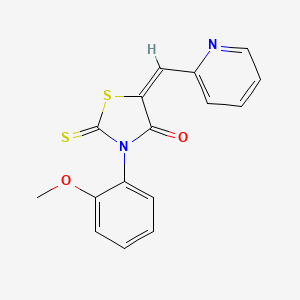
![N-benzyl-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B3984996.png)